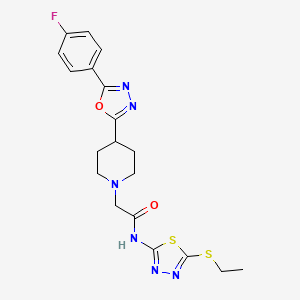

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Chemical Structure and Key Features

The compound "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide" is a heterocyclic hybrid molecule featuring:

- A 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 3.

- An acetamide linker connecting the thiadiazole to a piperidine ring.

- A 1,3,4-oxadiazole moiety at position 4 of the piperidine, further substituted with a 4-fluorophenyl group.

Thiadiazole formation: Cyclization of thiosemicarbazides or coupling reactions.

Acetamide linkage: Nucleophilic substitution between thiadiazole-2-amine and bromoacetamide intermediates.

Oxadiazole introduction: Cyclodehydration of acylhydrazides or via Suzuki coupling for aryl substitutions .

Key spectral data (IR, NMR) for analogs indicate characteristic peaks:

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S2/c1-2-29-19-25-24-18(30-19)21-15(27)11-26-9-7-13(8-10-26)17-23-22-16(28-17)12-3-5-14(20)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,21,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQHVWOWMLKRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole and oxadiazole rings, followed by the incorporation of the ethylthio and fluorophenyl groups. The piperidine ring is usually introduced via nucleophilic substitution. Precise reaction conditions, such as temperature, solvent, and catalyst choice, are critical for achieving high yields and purity.

Industrial Production Methods

Industrial synthesis may employ advanced techniques such as continuous flow reactors for scalability. Optimized reaction conditions and process control ensure consistent quality and efficiency. Use of protective groups and sequential deprotection steps are common to prevent unwanted side reactions.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Thiadiazole Core

The thiadiazole ring is a key reactive site, participating in nucleophilic substitutions and redox reactions.

Key reactions include:

-

Example : Oxidation of the ethylthio (-S-C₂H₅) group yields sulfone derivatives, enhancing electrophilicity for further functionalization .

1,3,4-Oxadiazole Ring Reactivity

The oxadiazole moiety undergoes cycloadditions and hydrolytic cleavage:

-

The 4-fluorophenyl substituent on the oxadiazole ring stabilizes the structure against electrophilic attacks but allows for Suzuki coupling under palladium catalysis.

Piperidine and Acetamide Functionalization

The piperidine and acetamide groups contribute to solubility and further derivatization:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and oxadiazole derivatives:

- Mechanism of Action : The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Research indicates that similar compounds can inhibit key enzymes and pathways associated with tumor growth, such as dihydrofolate reductase (DHFR) .

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar scaffolds have shown percent growth inhibitions ranging from 51% to over 86% against various cancer types including glioblastoma and ovarian cancer .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Broad-Spectrum Activity : Research indicates that thiadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The structural features contribute to their ability to penetrate bacterial membranes and disrupt vital cellular processes .

- Mechanistic Insights : Studies suggest that these compounds may interfere with bacterial protein synthesis or DNA replication, leading to cell death. For instance, a related study demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is crucial for its development as a therapeutic agent:

- Absorption and Distribution : The lipophilic nature of the compound suggests good absorption characteristics when administered orally. Studies on similar compounds indicate favorable distribution profiles in biological systems .

- Metabolism and Excretion : Further research is needed to elucidate the metabolic pathways involved in the biotransformation of this compound. Initial findings suggest that modifications to the thiadiazole ring could influence metabolic stability .

Mechanism of Action

The exact mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide varies depending on its application. in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating signaling pathways. The thiadiazole and oxadiazole rings often play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., VA17) .

Physicochemical Properties :

- Melting Points : Analogs with bulky substituents (e.g., benzyl in 4i, 162–164°C) exhibit higher melting points than those with smaller groups (e.g., ethylthio in 5g, 168–170°C) .

- Solubility : Piperidine/piperazine-containing derivatives (e.g., 4g, VA17) show improved aqueous solubility compared to purely aromatic hybrids .

Synthetic Complexity :

- The target compound’s oxadiazole-piperidine-thiadiazole architecture requires multi-step synthesis, whereas simpler analogs (e.g., VA17) are synthesized in fewer steps .

Biological Activity :

- Compounds with dual heterocycles (e.g., thiadiazole + oxadiazole) demonstrate broader pharmacological profiles (anticancer, enzyme inhibition) compared to single-heterocycle derivatives .

- The ethylthio group in the target compound may enhance membrane permeability relative to chlorophenyl or methylthio substituents .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound and its derivatives.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and an oxadiazole group, which are known for their diverse biological activities. The presence of these heterocycles enhances the compound's interactions with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, certain compounds containing the thiadiazole ring have demonstrated efficacy against various bacterial strains. A study reported that a related compound displayed significant antibacterial effects against Xanthomonas oryzae at concentrations as low as 100 μg/mL, achieving inhibition rates of 30% to 56% compared to commercial bactericides .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown promising results against various cancer cell lines. For example, one study indicated that certain thiadiazole derivatives had IC50 values significantly lower than those of standard chemotherapy agents like cisplatin .

Anti-Tubercular Activity

Thiadiazole derivatives have also been investigated for their anti-tubercular activities. In vitro studies have indicated that some compounds exhibit potent activity against Mycobacterium tuberculosis, making them potential candidates for further development as antitubercular agents .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole compounds have been associated with various other pharmacological activities including:

- Anti-inflammatory : Reduction in inflammation markers in several experimental models.

- Analgesic : Pain relief in animal models comparable to standard analgesics.

- Anticonvulsant : Efficacy in seizure models indicating potential use in epilepsy treatment .

The biological activities of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and pain.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole and oxadiazole derivatives:

- Synthesis and Evaluation : A comparative study highlighted the synthesis of various oxadiazole and thiadiazole derivatives and their biological evaluations against cancer cell lines and bacteria .

- Clinical Trials : Some derivatives have progressed to clinical evaluation phases where their safety and efficacy are being rigorously tested.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Multi-step synthesis : Begin with thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions, followed by acylation with chloroacetamide derivatives. Subsequent coupling of the piperidine-oxadiazole moiety requires nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization :

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvents : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance solubility of intermediates .

- Catalysts : Employ K₂CO₃ or NaH for deprotonation in thioether bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity .

Q. Which characterization techniques are critical for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., ethylthio group at δ 1.3–1.5 ppm, fluorophenyl protons at δ 7.2–7.6 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 509.2) and fragmentation patterns .

- HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Approach :

- Replicate assays : Use standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability .

- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2 IC₅₀) with cell-based results to confirm target engagement .

- Control variables : Adjust cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) to identify selectivity .

- Example : A 2024 study found IC₅₀ discrepancies (5–20 μM) in anticancer assays due to differential membrane permeability; surface plasmon resonance (SPR) clarified binding affinity (Kd = 2.1 μM) .

Q. What computational/experimental strategies elucidate the compound’s mechanism of action?

- Molecular docking : Simulate binding to targets (e.g., EGFR kinase: ΔG = −9.8 kcal/mol; active site interactions with fluorophenyl and thiadiazole groups) .

- Biochemical assays : Measure inhibition of enzymes (e.g., HDAC or topoisomerase II) via fluorescence polarization .

- Crystallography : Co-crystallize with proteins (e.g., tubulin) to resolve binding modes at 2.1 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.